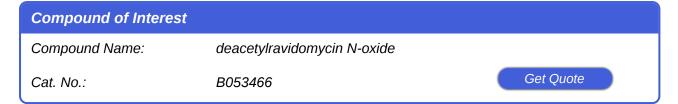


Deacetylravidomycin N-oxide molecular formula and structure.

Author: BenchChem Technical Support Team. Date: December 2025



Deacetylravidomycin N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a naturally occurring antibiotic produced by the bacterium Streptomyces ravidus S50905.[1][2] It belongs to the ravidomycin class of compounds and has demonstrated notable biological activity, including antibacterial effects against Gram-positive bacteria and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and biological activities of Deacetylravidomycin N-oxide, along with detailed experimental protocols and a proposed mechanism of action.

Molecular Formula and Structure

Deacetylravidomycin N-oxide is structurally characterized by a complex polycyclic aromatic core linked to a sugar moiety. The key structural feature that distinguishes it from its parent compound, deacetylravidomycin, is the presence of an N-oxide group on the dimethylamino substituent of the sugar.

Molecular Formula: C31H33NO10[3]

Molecular Weight: 579.59 g/mol [2]



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- InChI: InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

Physicochemical Properties

Deacetylravidomycin N-oxide is a yellow crystalline substance with limited solubility in aqueous solutions but is soluble in certain organic solvents.[4]

Property	Value	Reference
Appearance	Yellow crystals	[4]
Solubility	Soluble in chloroform and methanol	[4]
Insoluble in water and n- hexane	[4]	
UV λmax (MeOH)	228, 268, 277, 318, 382, 402 nm	[4]
Predicted XlogP	4.0	

Biological Activity

Deacetylravidomycin N-oxide exhibits both antibacterial and antitumor activities, although it is generally less potent but also less toxic than its parent compound, deacetylravidomycin.[1][2]

Antibacterial Activity

The compound is active against a range of Gram-positive bacteria but is inactive against Gram-negative bacteria.[2]



Organism	MIC (μg/mL)	Reference
Bacillus subtilis ATCC 6633	12.5	[4]
Staphylococcus aureus FDA 209P	25	[4]
Staphylococcus aureus Smith	25	[4]
Staphylococcus epidermidis ATCC 12228	12.5	[4]
Micrococcus luteus ATCC 9341	3.13	[4]
Micrococcus lysodeikticus IFO 3333	3.13	[4]
Enterococcus faecalis IFO 12964	50	[4]

Antitumor Activity

Deacetylravidomycin N-oxide has demonstrated antitumor activity against P388 leukemia and Meth A fibrosarcoma in murine models.[1][2] While it is reported to be active over a wide range of doses, specific IC₅₀ values are not readily available in the cited literature.[1][4] It has been noted to be considerably less toxic than deacetylravidomycin.[1][4]

Cell Line/Tumor Model	Activity	Reference
P388 leukemia	Antitumor active in a wide range of doses	[1][4]
Meth A fibrosarcoma	Antitumor active in a wide range of doses	[1][4]

Experimental Protocols



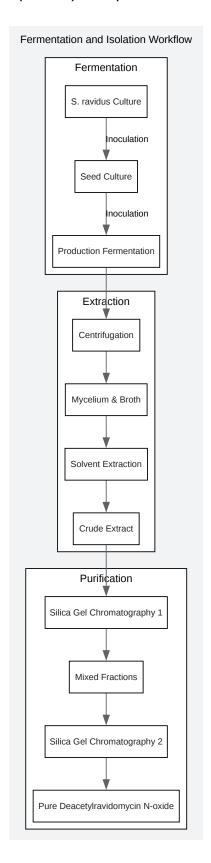
Fermentation for Production of Deacetylravidomycin Noxide

This protocol is based on the fermentation of Streptomyces ravidus S50905.

- 1. Culture and Inoculum Preparation:
- Maintain Streptomyces ravidus S50905 on a suitable agar slant medium.
- Prepare a seed culture by inoculating a loopful of spores or mycelia into a flask containing a seed medium (e.g., glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, NaCl 0.3%, CaCO₃ 0.3%, pH 7.0).[4]
- Incubate the seed culture at 28°C for 2 days on a reciprocal shaker.
- 2. Production Fermentation:
- Inoculate the production medium with the seed culture. The production medium contains soluble starch (3.0%), glucose (1.0%), peptone (0.5%), meat extract (0.5%), yeast extract (0.5%), NaCl (0.3%), CaCO₃ (0.3%), and sodium anthraquinone-beta-sulfonate (0.05%).[4]
- Conduct the fermentation in flasks at 28°C with shaking for an appropriate duration, monitoring the production of the target compound.
- 3. Isolation and Purification:
- After fermentation, separate the mycelium from the broth by centrifugation.[4]
- Extract the mycelial cake and the filtrate with chloroform-acetone and ethyl acetate, respectively.[4]
- Combine the extracts, concentrate, and add n-hexane to precipitate the crude antibiotic complex.[4]
- Purify the crude extract using silica gel column chromatography with a solvent system such as chloroform-methanol-concentrated NH₄OH (7:1:0.1) to yield ravidomycin and a mixture of deacetylravidomycin and deacetylravidomycin N-oxide.[4]



• Further purify the mixture by silica gel column chromatography using a solvent system of chloroform-methanol-acetic acid (7:1:0.1) to separate **deacetylravidomycin N-oxide**.[4]





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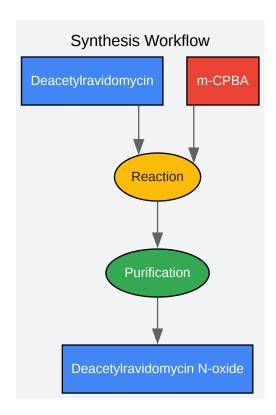
Fermentation and Isolation Workflow

Chemical Synthesis of Deacetylravidomycin N-oxide

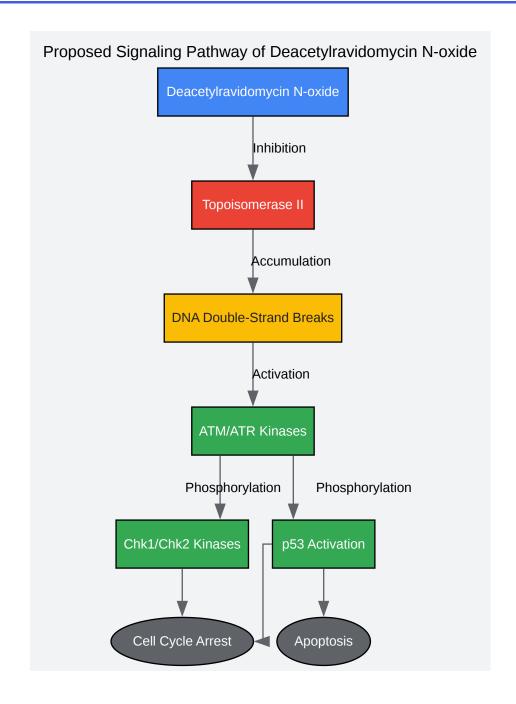
This protocol describes the synthesis from deacetylravidomycin.

- 1. Reaction Setup:
- Dissolve deacetylravidomycin in a suitable solvent such as chloroform.
- Add m-chloroperbenzoic acid (m-CPBA) to the solution.[4]
- 2. Reaction Conditions:
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- 3. Workup and Purification:
- Upon completion of the reaction, quench any excess m-CPBA.
- Wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
- Purify the resulting product by chromatography to obtain pure Deacetylravidomycin Noxide.









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- To cite this document: BenchChem. [Deacetylravidomycin N-oxide molecular formula and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053466#deacetylravidomycin-n-oxide-molecularformula-and-structure]

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